molecular formula C9H9ClFNO2 B3033830 (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid CAS No. 1212966-63-6

(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid

Cat. No.: B3033830
CAS No.: 1212966-63-6
M. Wt: 217.62 g/mol
InChI Key: BCUFAMXOPAUSIP-MRVPVSSYSA-N
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Description

(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid, also known as (R)-2-ACFPP, is a chiral amino acid derivative with a wide range of applications in scientific research. It is a common building block in organic synthesis and has been widely used in the pharmaceutical, agricultural, and biochemistry fields. This compound has been extensively studied due to its potential applications in drug development, as well as its unique properties.

Scientific Research Applications

Brain Tumor Imaging

(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid has been explored in the context of brain tumor imaging. McConathy et al. (2010) synthesized and evaluated the (R)- and (S)-enantiomers of this compound, specifically for positron emission tomography (PET) imaging in a rat brain tumor model. Their study found that the (S)-enantiomer showed higher tumor uptake and better tumor-to-brain ratios, indicating its potential as a novel class of radiolabeled amino acids for brain tumor imaging (McConathy et al., 2010).

Synthesis and Structural Studies

The synthesis and structural analysis of compounds related to this compound have been a subject of research. For example, Baul et al. (2013) conducted studies on diorganotin(IV) compounds derived from similar structures. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Baul et al., 2013).

Fluorinated Amino Acids

Research by Monclus et al. (1995) involved the asymmetric synthesis of fluorinated analogs of this compound. These studies contribute to the broader field of designing and synthesizing amino acids with specific properties for various applications, including pharmaceuticals (Monclus et al., 1995).

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been explored. Bonacorso et al. (2018) synthesized a series of compounds to investigate their antimicrobial activity. Although the results were not significant, such research contributes to the understanding of the antimicrobial properties of fluorinated compounds (Bonacorso et al., 2018).

Genetic Encoding and Fluorescence

The potential for genetic encoding and fluorescence applications of compounds similar to this compound has been demonstrated. Summerer et al. (2006) reported the biosynthetic incorporation of a fluorophore into proteins, showcasing the utility of such compounds in studying protein structure and function (Summerer et al., 2006).

Crystal Structure Analysis

Research on the crystal structures of salts prepared from similar compounds provides insights into their molecular interactions and associations. Ichikawa et al. (2017) elucidated the crystal structures of salts derived from (R)-2-Methoxy-2-(1-naphthyl)propanoic acid and (R)-1-Arylethylamines, contributing to the understanding of the solid-state properties of these compounds (Ichikawa et al., 2017).

Properties

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFAMXOPAUSIP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
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